Ethyl Stilbene-4-carboxylate
Description
The Stilbene (B7821643) Molecular Framework in Organic Chemistry
The foundational structure of Ethyl Stilbene-4-carboxylate is the stilbene molecule, a hydrocarbon consisting of two phenyl groups linked by an ethene bridge. researchgate.net This C6-C2-C6 structure gives rise to two geometric isomers: trans-(E)-stilbene and cis-(Z)-stilbene. The trans isomer is generally more stable due to reduced steric hindrance between the phenyl rings. researchgate.net A key characteristic of the stilbene framework is its ability to undergo reversible trans-cis isomerization when exposed to ultraviolet (UV) light. researchgate.net This photoisomerization is a cornerstone of stilbene chemistry, enabling its use as a molecular switch. researchgate.net
The extended π-conjugation across the stilbene molecule is responsible for its notable photophysical properties, including strong UV absorption and fluorescence. researchgate.net These properties are influenced by the nature and position of substituents on the phenyl rings. researchgate.netnih.gov The name "stilbene" itself is derived from the Greek word "stilbos," meaning "shining," a nod to the fluorescent nature of these compounds. researchgate.net
Significance of Carboxylate Functionality in Stilbene Derivatives
The introduction of a carboxylate group, such as the ethyl carboxylate in this compound, significantly modifies the electronic and physical properties of the stilbene scaffold. Carboxylate groups are electron-withdrawing, which can influence the photophysical and photochemical behavior of the molecule. For instance, in other stilbene derivatives, the presence of electron-donating and electron-withdrawing groups can create a "push-pull" system, affecting properties like fluorescence and non-linear optical activity. rsc.orgacs.org
Furthermore, the carboxylate functionality provides a reactive handle for further chemical modifications. jneonatalsurg.com It can be converted into other functional groups, such as amides or other esters, allowing for the synthesis of a diverse range of derivatives with tailored properties. jneonatalsurg.com The presence of the carboxylate group can also influence the intermolecular interactions and solid-state packing of the molecules, which is particularly relevant for applications in materials science, such as the formation of liquid crystals or metal-organic frameworks (MOFs). rsc.orgacs.orgrsc.org In the context of MOFs, carboxylate-functionalized stilbenes have been explored as organic linkers to create porous materials with interesting luminescent and structural properties. rsc.orgrsc.org
Overview of Research Trajectories for this compound
Research on this compound has primarily followed two main trajectories: fundamental chemical investigations into its synthesis and properties, and the exploration of its potential in advanced applications.
Fundamental Chemical Investigations
A significant portion of the research has been dedicated to the synthesis and characterization of this compound. Various synthetic methods, such as the Heck reaction and the Horner-Wadsworth-Emmons reaction, are commonly employed for the preparation of stilbene derivatives. chemicalbook.comwiley-vch.de For instance, this compound has been used in the synthesis of catalysts for Heck reactions. chemicalbook.com
Studies have also focused on its photophysical properties. Like other stilbenes, it is expected to exhibit fluorescence and undergo photoisomerization. rsc.orgdb-thueringen.de The specific absorption and emission wavelengths, as well as the quantum yield of these processes, are of fundamental interest. For example, research on a coordinated stilbene derivative, which utilized this compound in its synthesis, investigated its reversible trans-to-cis photoisomerization and subsequent irreversible photocyclization reactions. rsc.org
Exploration of Advanced Applications
The unique combination of a photoswitchable stilbene core and a functional carboxylate group makes this compound a candidate for several advanced applications. One area of interest is in the development of liquid crystals. Stilbene derivatives with appropriate substituents are known to exhibit liquid crystalline phases, which are crucial for applications like displays. acs.orgontosight.ainih.gov
Another promising application is in the field of organic electronics and materials science. The photochromic nature of stilbenes allows for their use in creating light-responsive materials. acs.org this compound has been used as a component in the synthesis of chiral lanthanide complexes that exhibit photoswitchable luminescence, demonstrating its potential in the development of optical-switching materials for information storage and anti-counterfeiting. rsc.org
Compound Information Table
| Compound Name | Core Structure | Key Substituents | Functional Groups |
| This compound | Stilbene | 4-COOCH₂CH₃ | Ester |
| (E)-Stilbene | Stilbene | None | Alkene, Aromatic |
| (Z)-Stilbene | Stilbene | None | Alkene, Aromatic |
| (E)-4,4′-Stilbene dicarboxylic acid | Stilbene | 4-COOH, 4'-COOH | Carboxylic acid |
| (Z)-4,4′-Stilbene dicarboxylic acid | Stilbene | 4-COOH, 4'-COOH | Carboxylic acid |
| Methyl 4'-acetyl-4-stilbenecarboxylate | Stilbene | 4-COOCH₃, 4'-COCH₃ | Ester, Ketone |
Physicochemical Properties of (E)-Ethyl Stilbene-4-carboxylate
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₂ scbt.com |
| Molecular Weight | 252.31 g/mol scbt.com |
| CAS Number | 109463-48-1 scbt.com |
| Appearance | White to gray to brown powder/crystal tcichemicals.com |
| Melting Point | 107.0 to 111.0 °C tcichemicals.com |
| Purity | >98.0% (GC) tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(E)-2-phenylethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGAPDZGPQIDL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-30-3 | |
| Record name | NSC18743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Ethyl Stilbene 4 Carboxylate and Analogues
Established Synthetic Pathways for Stilbene (B7821643) Core Structures
The formation of the central carbon-carbon double bond in stilbenes is the cornerstone of their synthesis. Several classical and modern organic reactions are employed to achieve this transformation, each with its own set of advantages and limitations regarding stereoselectivity and functional group tolerance.
Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Formation
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for the synthesis of alkenes, including stilbenes. nih.govjuliethahn.com These reactions involve the coupling of a phosphorus-stabilized carbanion with an aldehyde or ketone.
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of ethyl stilbene-4-carboxylate, a plausible route involves the reaction of benzaldehyde (B42025) with a phosphonium ylide derived from ethyl 4-(halomethyl)benzoate. A key advantage of the Wittig reaction is its reliability in forming the C=C bond at a specific location. nih.govudel.edu However, controlling the stereoselectivity to favor the desired (E)-isomer of stilbene can be challenging, often yielding a mixture of (E) and (Z)-isomers. wvu.edu The use of stabilized ylides, such as the one that would be formed from ethyl 4-(bromomethyl)benzoate, generally favors the formation of the (E)-isomer. wvu.edu
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wiley-vch.dewikipedia.org This reaction is particularly advantageous for the synthesis of (E)-stilbenes as it almost exclusively yields the trans-alkene. wiley-vch.dewikipedia.org The synthesis of this compound via the HWE reaction would involve the reaction of benzaldehyde with the anion of diethyl 4-(ethoxycarbonyl)benzylphosphonate. The phosphonate itself can be prepared via the Michaelis-Arbuzov reaction of ethyl 4-(bromomethyl)benzoate with triethyl phosphite. The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org
A representative HWE reaction for a stilbene derivative is the synthesis of platinated stilbenes, where a phosphonate ester derivative reacts with an aldehyde to yield the product in a range of 53-90%. wiley-vch.de
Heck Reactions and Oxidative Heck Cross-Coupling Strategies
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. uliege.be It has become a cornerstone for the synthesis of substituted alkenes, including stilbenes. For the synthesis of this compound, a common approach is the coupling of ethyl 4-bromobenzoate (B14158574) with styrene (B11656) in the presence of a palladium catalyst and a base. prepchem.com
The reaction conditions for the Heck reaction can be varied to optimize yield and selectivity. For instance, the coupling of 4-bromobenzoic acid with styrene, a precursor to the target molecule, can be achieved using palladium acetate and tri-o-tolylphosphine as the catalytic system, with triethylamine as the base, at 100°C for 3.5 hours, yielding the corresponding stilbene-4-carboxylic acid in 55% yield. prepchem.com Various palladium sources and ligands can be employed, and the reaction often shows a high preference for the formation of the (E)-stilbene isomer. uliege.be
An important variation is the oxidative Heck cross-coupling , which allows for the coupling of an alkene with an organoboron compound, such as a boronic acid. This method avoids the need for organohalides.
Below is a table summarizing typical Heck reaction conditions for stilbene synthesis:
| Aryl Halide/Precursor | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobenzoic acid | Styrene | Pd(OAc)₂, tri-o-tolylphosphine | Triethylamine | - | 55 |
| Iodobenzene | Styrene | Pd/USY zeolite | - | DMAc | - |
| Aryl Bromides | Styrene | Pd EnCat | Na₂CO₃ | NMP | High |
Data compiled from various sources. prepchem.comresearchgate.net
Aldol-Type Condensations in Stilbene Synthesis
Aldol-type condensation reactions represent a classical approach to forming the carbon-carbon double bond in stilbenes. thieme-connect.de These reactions typically involve the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as a phenylacetic acid derivative. wiley-vch.de
For the synthesis of stilbene-4-carboxylic acid, a precursor to this compound, an aldol-type condensation could involve the reaction of benzaldehyde with 4-carboxyphenylacetic acid. However, this method can sometimes suffer from low yields. wiley-vch.de
The Perkin reaction is a specific type of aldol (B89426) condensation that utilizes an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid. byjus.com This reaction is particularly useful for the synthesis of α,β-unsaturated aromatic acids, which are direct precursors to stilbene-4-carboxylic acids after decarboxylation. byjus.comtandfonline.com The condensation of an aldehyde with a phenylacetic acid can yield carboxylic acid-substituted stilbenes in yields of 48-49%. nih.gov
The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the alkene. byjus.com
Other Carbon-Carbon Bond Forming Reactions
Besides the aforementioned methods, several other carbon-carbon bond-forming reactions have been successfully employed for the synthesis of stilbene core structures.
The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. researchgate.netnih.gov For stilbene synthesis, this can involve the coupling of a styrylboronic acid with an aryl halide or vice versa. researchgate.netnih.gov A key advantage of the Suzuki reaction is its tolerance to a wide range of functional groups and its high stereoselectivity, typically yielding the (E)-stilbene with complete retention of the alkene geometry. researchgate.netnih.gov Microwave-assisted Suzuki-Miyaura reactions have been shown to accelerate the synthesis of (E)-stilbenes, reducing reaction times significantly while maintaining good yields. ucur.org
Other notable methods include:
Negishi and Stille couplings: These are also palladium-catalyzed cross-coupling reactions that utilize organozinc and organotin reagents, respectively. nih.gov
McMurry reaction: This involves the reductive coupling of two molecules of an aldehyde or ketone using a low-valent titanium reagent to form an alkene. wiley-vch.de
Perkin O-acylation: This can lead to the formation of stilbene derivatives. nih.gov
Esterification and Functional Group Interconversions for Carboxylate Moiety
Once the stilbene-4-carboxylic acid core has been synthesized, the ethyl ester can be readily prepared through standard esterification procedures.
The most common method for this transformation is the Fischer-Speier esterification . jk-sci.comwikipedia.org This reaction involves heating the carboxylic acid (stilbene-4-carboxylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. jk-sci.comwikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol (B145695) is typically used, and/or the water formed during the reaction is removed, for example, by azeotropic distillation. jk-sci.comwikipedia.org
For instance, the synthesis of ethyl 4-(hydroxymethyl)benzoate, a related ester, is achieved by refluxing 4-(hydroxymethyl)benzoic acid in absolute ethanol with concentrated sulfuric acid for 15 hours. prepchem.com Similarly, ethyl 4-nitrobenzoate can be prepared by the esterification of 4-nitrobenzoic acid with ethanol using various acid catalysts, with yields ranging from 75% to 98%. scirp.org
Other methods for esterification include:
Reaction with alkyl halides: The carboxylate salt of stilbene-4-carboxylic acid can be reacted with an ethyl halide (e.g., ethyl bromide or iodide) in a nucleophilic substitution reaction.
Activation of the carboxylic acid: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ethanol to form the ester.
Functional group interconversions involving the carboxylate moiety are also possible. For example, the ethyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. The ester can also be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)stilbene, using a reducing agent like lithium aluminum hydride.
Synthesis of Functionalized Stilbene-4-carboxylate Derivatives and Analogues
The synthesis of functionalized stilbene-4-carboxylate derivatives allows for the modulation of the compound's physical, chemical, and biological properties. Substituents can be introduced on either of the aromatic rings.
The synthetic strategies for these derivatives generally involve using appropriately functionalized starting materials in the core stilbene-forming reactions.
Synthesis of Hydroxy-substituted Analogues: Ethyl 4-(hydroxystyryl)benzoate derivatives can be prepared by employing a hydroxy-substituted benzaldehyde or a protected hydroxy-substituted aryl halide in the chosen coupling reaction. For example, a hydroxybenzaldehyde can be used in a Wittig or HWE reaction. If the hydroxyl group is sensitive to the reaction conditions, it may need to be protected with a suitable protecting group (e.g., a silyl ether or a methoxymethyl ether) which is then removed in a subsequent step.
Synthesis of Methoxy-substituted Analogues: The synthesis of methoxy-substituted derivatives like ethyl 4-(methoxystyryl)benzoate is more straightforward as the methoxy (B1213986) group is generally stable under the conditions of most stilbene syntheses. A methoxy-substituted benzaldehyde or aryl halide can be directly used in Wittig, HWE, or Heck reactions. For example, a reaction between 4-methoxybenzaldehyde and the ylide derived from ethyl 4-(bromomethyl)benzoate would yield the corresponding methoxy-stilbene derivative.
Synthesis of Nitro-substituted Analogues: Nitro-substituted analogues, such as ethyl 4-(nitrostyryl)benzoate, can be synthesized using a nitro-substituted starting material. For example, 4-nitrobenzaldehyde can be reacted with the appropriate phosphonium salt or phosphonate ester in a Wittig or HWE reaction. nih.gov The nitro group is a strong electron-withdrawing group and can influence the reactivity of the starting materials and the properties of the final product. The nitro group can also serve as a handle for further functionalization, for instance, by reduction to an amino group. The preparation of ethyl 4-nitrobenzoate itself has been well-documented, often through the esterification of 4-nitrobenzoic acid. scirp.orgprepchem.com
The following table outlines potential synthetic routes to functionalized this compound derivatives:
| Target Compound | Synthetic Method | Key Starting Materials |
| Ethyl 4-(4-hydroxystyryl)benzoate | HWE Reaction | 4-Hydroxybenzaldehyde, Diethyl 4-(ethoxycarbonyl)benzylphosphonate |
| Ethyl 4-(4-methoxystyryl)benzoate | Heck Reaction | Ethyl 4-bromobenzoate, 4-Methoxystyrene |
| Ethyl 4-(4-nitrostyryl)benzoate | Wittig Reaction | 4-Nitrobenzaldehyde, Ethyl 4-(triphenylphosphoniomethyl)benzoate bromide |
Strategies for Regio- and Stereoselective Synthesis
The creation of stilbene derivatives with defined chemical structures is paramount for investigating their properties and potential applications. Several synthetic methods are favored for their ability to control the arrangement of atoms, particularly the geometry of the central carbon-carbon double bond. The (E)-isomer, where the aromatic rings are on opposite sides of the double bond, is often the thermodynamic favorite and the target of many synthetic strategies. nih.gov
Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in stilbene synthesis, valued for its high stereoselectivity in producing (E)-alkenes. wiley-vch.deresearchgate.net This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For this compound, this would typically involve reacting a benzyl phosphonate with ethyl 4-formylbenzoate (B8722198), or alternatively, reacting a phosphonate derived from ethyl 4-(bromomethyl)benzoate with benzaldehyde. The use of stabilized phosphonate carbanions generally leads to the predominant formation of the (E)-isomer. wiley-vch.deresearchgate.net The reaction's reliability and the ease of removing the phosphate by-product make it a versatile and widely used method. wiley-vch.deresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering mild and efficient routes to stilbenes. nih.gov
Mizoroki-Heck Reaction : This reaction couples an aryl halide with an alkene, catalyzed by a palladium complex. wikipedia.org To synthesize this compound, one could couple ethyl 4-bromobenzoate with styrene. The Mizoroki-Heck reaction is known for its ability to form carbon-carbon bonds under relatively mild conditions and often favors the formation of the trans-stilbene (B89595) product. wikipedia.orguliege.beorgsyn.org
Other Cross-Coupling Reactions : Methods like the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings are also employed for stilbene synthesis, providing flexibility in the choice of starting materials and reaction conditions. nih.gov Palladium-catalyzed reactions involving organozinc reagents have been reported to stereoselectively produce (E)-stilbenes in good to excellent yields. wiley-vch.deresearchgate.net
The following table summarizes key features of these regioselective and stereoselective synthetic strategies.
| Reaction | Reactants | Typical Stereoselectivity | Key Features |
| Horner-Wadsworth-Emmons | Phosphonate Ylide + Aldehyde | Predominantly (E)-isomer wiley-vch.deresearchgate.net | High reliability; by-products are water-soluble. wiley-vch.de |
| Mizoroki-Heck Coupling | Aryl Halide + Alkene (e.g., Styrene) | Predominantly (E)-isomer uliege.be | Good functional group tolerance; mild conditions. orgsyn.org |
| Suzuki-Miyaura Coupling | Aryl Halide + Styrylboronic Acid | Excellent retention of stereochemistry nih.govresearchgate.net | Mild conditions; boronic acids are often stable. researchgate.net |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | High (E)-selectivity researchgate.net | Utilizes organozinc compounds. nih.gov |
Incorporation of Heteroaromatic and Other Substituted Moieties
The functional diversity of stilbene analogues is expanded by incorporating various substituents or replacing one of the phenyl rings with a heteroaromatic system. These modifications can significantly alter the compound's electronic and biological properties.
Synthesis of Heteroaromatic Analogues
The replacement of a phenyl ring in the this compound structure with a heteroaromatic ring, such as furan, thiophene, or pyridine, yields compounds with distinct characteristics. The synthetic strategies used are often analogous to those for phenyl-based stilbenes.
Furan and Thiophene Analogues : Styrylfurans and styrylthiophenes can be synthesized using olefination reactions. For example, the Horner-Wadsworth-Emmons reaction can be adapted by using heteroaromatic aldehydes (e.g., furan-2-carbaldehyde or thiophene-2-carbaldehyde) as starting materials. semanticscholar.orgnih.gov Recent organocatalytic methods have also been developed for the synthesis of highly functionalized 2-styrylfurans. nih.gov Palladium-catalyzed methods like the Buchwald-Hartwig amination have been used to synthesize amino-styryl thiophenes. mdpi.com
Pyridine Analogues : Stilbene-like compounds containing a pyridine ring, sometimes called stilbazoles, are also accessible through established methods. The reaction of picoline derivatives or the use of pyridine-carbaldehydes in Wittig or HWE reactions can yield the desired styrylpyridine structures. prepchem.com Subsequent hydrolysis of ester groups can then yield the corresponding carboxylic acids. prepchem.com
Quinoline and Other Heterocycles : More complex heterocyclic systems can also be incorporated. For instance, stilbenes bearing a quinoline moiety have been prepared via the Wittig reaction. nih.gov A one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives has been achieved through successive Arbuzov and Horner–Wadsworth–Emmons reactions. semanticscholar.org Similarly, stilbene derivatives containing oxadiazole and benzoselenazole moieties have been synthesized, often utilizing the HWE reaction as a key step. nih.gov
Synthesis of Other Substituted Analogues
Beyond heteroaromatic systems, a wide array of other functional groups can be introduced onto the stilbene scaffold to create analogues of this compound. These substitutions are typically achieved by using appropriately functionalized starting materials in the synthetic schemes described previously.
For example, the Heck and Suzuki reactions are well-suited for starting materials bearing various functional groups like methoxy (-OCH₃), nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl, -Br), allowing for the synthesis of a broad library of substituted stilbenes. nih.govnih.govchemrxiv.org The synthesis of o-carboxamido stilbene analogues has been accomplished using the Heck protocol, demonstrating the compatibility of this method with amide functionalities. nih.gov
The table below provides examples of heteroaromatic and substituted stilbene analogues and the methods used for their synthesis.
| Analogue Type | Example Structure/Moiety | Synthetic Method(s) |
| Furan Analogue | 5-Arylfuran-2-carboxylic acid derivatives | Arylation of furan-2-carboxylic acid researchgate.net |
| Thiophene Analogue | 2-(Styryl)thiophene | Wittig Reaction, Buchwald-Hartwig Amination mdpi.com |
| Pyridine Analogue | 2-(4-Carboxystyryl)pyridine | Olefination followed by hydrolysis prepchem.com |
| Quinoline Analogue | 2,4-Bis((E)-styryl)quinoline-3-carboxylate | Arbuzov/Horner-Wadsworth-Emmons Reaction semanticscholar.org |
| Oxadiazole Analogue | Stilbene with an oxadiazole moiety | Horner-Wadsworth-Emmons Reaction nih.gov |
| Substituted Phenyl | o-Carboxamido stilbenes | Heck Reaction nih.gov |
| Substituted Phenyl | Methoxy, chloro, or methyl-substituted stilbenes | Wittig Reaction, Suzuki Coupling chemrxiv.orgresearchgate.net |
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Stilbene-Forming Reactions
The synthesis of ethyl stilbene-4-carboxylate, like other stilbene (B7821643) derivatives, can be achieved through several powerful carbon-carbon bond-forming reactions. The mechanisms of these reactions have been extensively studied to control stereoselectivity and optimize yields.
Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. rsc.org For the synthesis of (E)-ethyl stilbene-4-carboxylate, this typically involves the reaction of ethyl 4-bromobenzoate (B14158574) with styrene (B11656) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (ethyl 4-bromobenzoate), forming a Pd(II) complex.
Alkene Coordination and Insertion: The alkene (styrene) coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically proceeds with syn-stereochemistry.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, and this step determines the regioselectivity of the product. Rotation around the carbon-carbon single bond to allow for a syn-β-hydride elimination leads to the formation of the trans (E) stilbene product, which is generally favored.
Reductive Elimination: The resulting palladium hydride species undergoes reductive elimination with the help of a base to regenerate the Pd(0) catalyst, completing the cycle.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. To synthesize this compound, ethyl 4-formylbenzoate (B8722198) would be reacted with benzyltriphenylphosphonium (B107652) ylide. The mechanism is thought to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. researchgate.netrsc.org The stereochemical outcome depends on the stability of the ylide. For non-stabilized ylides, the reaction is often kinetically controlled, leading to the rapid formation of a cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene. However, for stabilized ylides (which would be the case for a benzylide with an electron-withdrawing group), the reaction is often under thermodynamic control, allowing for equilibration to the more stable trans-substituted oxaphosphetane, which subsequently yields the (E)-alkene. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. researchgate.netkhanacademy.org The synthesis of this compound via the HWE reaction would involve the reaction of a phosphonate, such as diethyl benzylphosphonate, with ethyl 4-formylbenzoate. The mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to form the alkene. masterorganicchemistry.com The HWE reaction almost exclusively produces the (E)-isomer of the alkene due to the thermodynamic stability of the anti-intermediate that leads to the trans product. researchgate.netmasterorganicchemistry.com
| Reaction | Typical Reactants for this compound | Key Intermediate | Predominant Stereoisomer | Byproduct |
|---|---|---|---|---|
| Heck Reaction | Ethyl 4-bromobenzoate and Styrene | Organopalladium(II) complex | (E)-isomer | Amine hydrohalide |
| Wittig Reaction | Ethyl 4-formylbenzoate and Benzyltriphenylphosphonium ylide | Oxaphosphetane | (E)-isomer (with stabilized ylides) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons Reaction | Ethyl 4-formylbenzoate and Diethyl benzylphosphonate | Phosphonate addition intermediate | (E)-isomer | Dialkyl phosphate salt |
Transformations Involving the Stilbene and Ester Linkages
The central carbon-carbon double bond of this compound allows for the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is generally the more thermodynamically stable due to reduced steric hindrance between the two aromatic rings. Interconversion between these isomers can be induced photochemically or thermally.
Photochemical Isomerization: Upon absorption of ultraviolet light, the π-electron system of the stilbene core is excited to a higher energy state (S1). In this excited state, the rotational barrier around the central double bond is significantly lowered, allowing for rotation to a perpendicular conformation. From this perpendicular state, the molecule can relax back to the ground state (S0) as either the (E) or (Z) isomer. researchgate.net The ratio of isomers in the resulting photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. For many stilbene derivatives, irradiation leads to a significant enrichment of the less stable (Z)-isomer. mazums.ac.ir
Thermal Isomerization: The (Z)-isomer of this compound can be converted back to the more stable (E)-isomer by heating. This process requires overcoming a significant energy barrier corresponding to the rotation around the double bond in the ground electronic state. The reaction follows first-order kinetics, and the rate is dependent on the temperature and the solvent. nih.gov
The electron-rich double bond of the stilbene core is susceptible to both oxidation and reduction reactions.
Oxidation:
Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the (E)-stilbene yielding the trans-epoxide and the (Z)-stilbene yielding the cis-epoxide. Metabolic epoxidation of some stilbene derivatives has also been reported. chemguide.co.uk
Dihydroxylation: The stilbene can be converted to a diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield benzaldehyde (B42025) and ethyl 4-formylbenzoate.
Reduction:
Catalytic Hydrogenation: The double bond of this compound can be reduced to a single bond to form ethyl 4-(1,2-diphenylethyl)benzoate. This is typically achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction generally proceeds with syn-addition of hydrogen across the double bond.
The ethyl carboxylate group of the molecule can undergo nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-stilbenecarboxylic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orgaustinpublishinggroup.com To drive the equilibrium towards the products, a large excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemrxiv.org The resulting carboxylate anion is deprotonated, and a final acidification step is required to obtain the carboxylic acid. The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order in both the ester and the hydroxide ion. nih.gov
Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group by reacting this compound with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting the compound with methanol (B129727) and an acid catalyst would lead to the formation of mthis compound. This is an equilibrium-controlled process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
Radical Reaction Pathways in Stilbene Chemistry
The stilbene double bond can also participate in radical reactions.
Radical Addition: Free radicals can add across the double bond of stilbenes. For instance, the addition of a bromine radical, which can be generated from N-bromosuccinimide (NBS) in the presence of a radical initiator, would proceed via a radical chain mechanism. The initial addition of the bromine radical to the double bond forms a resonance-stabilized benzylic radical intermediate. This intermediate then abstracts a bromine atom from another molecule of NBS to form the dibromo product and propagate the chain. The stereochemistry of the addition can be influenced by the reaction conditions.
Photochemical Cyclization: Under certain photochemical conditions, particularly in the presence of an oxidizing agent like iodine, stilbene derivatives can undergo an intramolecular cyclization to form phenanthrenes. researchgate.net This reaction, known as the Mallory reaction, is believed to proceed through an excited state of the stilbene that cyclizes to a dihydrophenanthrene intermediate. This intermediate is then oxidized to the aromatic phenanthrene (B1679779) product. researchgate.net For this compound, this would result in the formation of an ethyl phenanthrene-2-carboxylate derivative.
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. These ab initio (from first principles) and semi-empirical methods provide a detailed picture of the electronic landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like ethyl stilbene-4-carboxylate. rsc.org DFT calculations are used to determine a wide range of electronic and geometric properties.
Researchers commonly employ DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. mdpi.com For stilbene (B7821643) derivatives, a key focus is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's electronic stability, reactivity, and spectral properties. mdpi.comchalcogen.ro A smaller gap generally suggests that the molecule is more reactive and can be more easily excited electronically.
| Compound | Method (Functional/Basis Set) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Resveratrol (B1683913) | B3LYP/6-31G(d,p) | -5.65 | -1.42 | 4.23 |
| Oxyresveratrol | B3LYP/6-31G(d,p) | -5.41 | -1.28 | 4.13 |
| Dihydroresveratrol | B3LYP/6-31G(d,p) | -6.04 | -0.98 | 5.06 |
| Acetyl-resveratrol | B3LYP/6-31G(d,p) | -6.23 | -1.99 | 4.24 |
While DFT is powerful for ground-state properties, the study of photochemical reactions, such as the characteristic cis-trans isomerization of stilbenes, often requires more advanced ab initio methods. The photo-excited states of stilbene involve complex electronic configurations that are not well-described by single-determinant methods like standard DFT or Hartree-Fock theory. dipc.org
To accurately model these processes, multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is frequently used to obtain a qualitatively correct description of the potential energy surfaces of excited states, including regions where different electronic states are close in energy. figshare.comacs.org However, CASSCF often needs to be corrected for dynamic electron correlation. This is achieved using Multireference Perturbation Theory, most commonly the CASPT2 method (Complete Active Space with Second-Order Perturbation Theory). figshare.comacs.org
The CASSCF/CASPT2 protocol is considered a gold standard for investigating stilbene photochemistry. It is used to locate and characterize critical points on the excited-state potential energy surface, such as minima and, crucially, conical intersections. figshare.comresearchgate.net Conical intersections are points of degeneracy between electronic states that act as funnels for rapid, non-radiative decay from an excited state back to the ground state, governing the efficiency and outcome of photochemical reactions. figshare.comresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motion and interactions. nih.gov In these simulations, the forces on each atom are calculated, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over time.
For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in various solvents or in the presence of a biological receptor. mdpi.com By analyzing the trajectories, researchers can understand how the molecule samples different shapes and how it interacts with its surroundings through forces like hydrogen bonds and hydrophobic interactions. mdpi.com
In the context of drug design, MD simulations are essential for predicting the stability of a ligand-protein complex. nih.gov After docking a stilbene derivative into the active site of a target protein, an MD simulation can reveal whether the molecule remains stably bound and can help identify the key amino acid residues involved in the interaction. nih.govmdpi.com Enhanced sampling techniques, such as metadynamics, can be combined with MD to explore larger conformational changes and calculate binding free energies, providing a more accurate prediction of binding affinity. rsc.org
Conformational Analysis and Potential Energy Surfaces
Most molecules are not rigid structures and can adopt various spatial arrangements, known as conformations, by rotating around single bonds. ucsb.edulibretexts.org Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. ucsb.edu
For this compound, key conformational degrees of freedom include the rotation of the phenyl rings relative to the central ethylene (B1197577) bridge and the orientation of the ethyl carboxylate group. Computational methods can systematically explore these rotations to build a potential energy surface (PES). A PES is a mathematical map that relates the molecule's potential energy to its geometry. researchgate.net The minima on this surface correspond to stable, low-energy conformers, while the saddle points represent the transition states (energy barriers) between them. ucsb.edu
DFT calculations are often used to compute the energies of different conformers. By scanning the dihedral angles of interest and performing a geometry optimization at each step, a detailed PES can be constructed. researchgate.net This analysis reveals the most likely shapes the molecule will adopt and the energy required to interconvert between them, which is crucial for understanding its physical properties and how it might fit into a receptor binding site. libretexts.org
Elucidation of Photochemical Reaction Pathways via Computational Methods
Stilbene is a classic model system in photochemistry, and its derivatives, including this compound, are expected to exhibit rich photochemical behavior. Upon absorption of UV light, stilbenes can undergo two primary competing reactions: (1) E/Z (or trans/cis) isomerization around the central double bond, and (2) a 6π-electrocyclization reaction of the cis-isomer to form an unstable dihydrophenanthrene intermediate, which can then be oxidized. nih.govresearchgate.net
Computational methods are essential for mapping the complex potential energy surfaces of the excited states on which these reactions occur. researchgate.net As mentioned, high-level ab initio methods like CASSCF and CASPT2 are used to trace the reaction pathways from the initial photo-excited state (the Franck-Condon region) through various intermediates and transition states. researchgate.netacs.org
Simulations can identify key structures along the isomerization pathway, such as the "phantom state," a twisted geometry around the double bond that serves as a crucial intermediate. researchgate.net They also locate the conical intersections that facilitate the return to the ground state, determining the branching ratio between the cis and trans products. acs.orgacs.org For the cyclization pathway, computations can model the bond formation between the two phenyl rings and the subsequent steps. nih.gov Nonadiabatic dynamics simulations, which explicitly model the transitions between electronic states, can simulate the entire photochemical process from start to finish, predicting reaction timescales and quantum yields in remarkable agreement with experimental results. acs.orgnih.gov
| Photochemical Event | Description | Typical Timescale | Computational Method |
|---|---|---|---|
| Branching Determination | The molecule's trajectory commits to either the isomerization or cyclization coordinate. | ~150 fs | Ab Initio Multiple Spawning (AIMS) |
| Cyclization Decay | Trajectories on the cyclization path decay to the ground state via a DHP-like conical intersection. | ~250 fs | AIMS |
| Isomerization Decay | Trajectories on the isomerization path decay to the ground state via a twisted conical intersection. | 300 - 500 fs | AIMS |
| Overall Lifetime | The average time the molecule spends in the excited state before returning to the ground state. | ~520 fs | AIMS |
Computational Design of Novel Stilbene-4-carboxylate Architectures
The insights gained from theoretical studies of a parent molecule like this compound can be leveraged to design new molecules with tailored properties. This in silico design process is a cornerstone of modern materials science and drug discovery. youtube.com
By understanding the structure-property relationships, chemists can make targeted modifications to the molecular scaffold. For example, if DFT calculations show that the HOMO-LUMO gap is related to a desired optical property, substituents can be computationally screened to find those that tune the gap to the desired value.
In medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful design tool. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov First, computational methods are used to calculate various "descriptors" for a set of known stilbene derivatives (e.g., electronic properties from DFT, shape, size). nih.govresearchgate.net Then, a statistical model is built to correlate these descriptors with experimentally measured activities. This model can then be used to predict the activity of new, unsynthesized stilbene-4-carboxylate architectures, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govmdpi.com
Photophysical and Photochemical Properties
Absorption and Emission Characteristics
The electronic absorption and emission spectra of stilbene (B7821643) derivatives are governed by π-π* transitions within the conjugated system. For trans-stilbene (B89595), the absorption spectrum is structured, while the cis-isomer's spectrum is typically broad and less intense due to steric hindrance that disrupts planarity. The introduction of a substituent at the 4-position, such as an ethoxycarbonyl group, is expected to modulate these properties.
Electron-withdrawing groups like the carboxylate moiety can lead to a red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted stilbene, indicating a stabilization of the excited state. The absorption and emission maxima are also sensitive to the solvent environment. While specific spectral data for Ethyl Stilbene-4-carboxylate is not widely reported, data for the parent trans-stilbene provides a baseline for comparison.
Table 1: Representative Photophysical Data for trans-Stilbene
| Property | Value | Solvent |
|---|---|---|
| Absorption λmax | 294 nm | Hexane (B92381) |
| Molar Extinction Coefficient (ε) | 34,010 M-1cm-1 | Hexane |
| Emission λmax | ~340 nm | Hexane |
This data is for the parent compound trans-stilbene and serves as a reference. omlc.org
The fluorescence quantum yield of trans-stilbene is generally low in fluid solutions at room temperature due to efficient competition from the photoisomerization pathway. omlc.org For derivatives with electron-withdrawing groups, the quantum yield can be influenced by the substituent's ability to alter the energy landscape of the excited states.
Excited State Dynamics and Deactivation Pathways
Upon absorption of a photon, trans-stilbene is promoted to the first excited singlet state (S1). The primary deactivation pathway for the S1 state in fluid solution is torsional motion around the central ethylenic double bond. This rotation leads the molecule towards a perpendicular geometry, often referred to as the "phantom" state, which is a key intermediate in the isomerization process. From this perpendicular state, the molecule can decay non-radiatively to the ground state (S0), partitioning between the trans and cis isomers.
Other deactivation pathways include fluorescence (radiative decay back to the S0 state) and intersystem crossing (ISC) to the triplet state (T1). For most stilbene derivatives, direct photoisomerization occurs predominantly through the singlet manifold, and ISC is a minor process. researchgate.netntu.edu.tw The lifetime of the S1 state is typically very short, on the order of picoseconds, reflecting the efficiency of the torsional dynamics. The presence of an electron-withdrawing group like in this compound can influence the lifetime of the excited state and the branching ratio between radiative and non-radiative decay pathways.
Photoisomerization Mechanisms and Quantum Yields
Photoisomerization is the hallmark photochemical reaction of stilbenes, involving the conversion between trans (E) and cis (Z) isomers upon UV irradiation. mdpi.com
trans → cis Isomerization : Upon excitation, the trans isomer in the S1 state undergoes rotation around the central double bond to reach the perpendicular geometry, from which it decays to form both cis and trans isomers in the ground state.
cis → trans Isomerization : The cis isomer, upon excitation, also isomerizes via a similar torsional pathway. This process is often extremely efficient, with very short excited-state lifetimes, making most cis-stilbenes virtually non-fluorescent. researchgate.net An additional pathway for cis-stilbene (B147466) is photocyclization to form 4a,4b-dihydrophenanthrene, which can then be oxidized to phenanthrene (B1679779). nih.govresearchgate.net
The quantum yield of isomerization (Φt→c) is a measure of the efficiency of this process. For trans-stilbene, this value is significant, indicating that isomerization is a major decay channel. The substituent on the phenyl ring can affect the energy barrier to rotation in the excited state and thus alter the quantum yield.
Table 2: Photoisomerization Quantum Yield for trans-Stilbene
| Process | Quantum Yield (Φ) | Solvent |
|---|
This data is for the parent compound trans-stilbene and serves as a reference. researchgate.net
Sensitization Properties and Energy Transfer Processes
The photoisomerization of stilbenes can also be initiated through energy transfer from a sensitizer (B1316253) molecule. In this process, a sensitizer absorbs light, crosses over to its triplet state, and then transfers its triplet energy to a stilbene molecule, promoting it to its triplet state (T1).
Isomerization in the triplet state also proceeds via twisting around the central bond. A key difference from the singlet pathway is the photostationary state (the equilibrium mixture of cis and trans isomers under prolonged irradiation), which is often different for direct versus sensitized isomerization. acs.orgnih.gov For example, using a sensitizer like para-benzoquinone can influence the reaction mechanism, potentially forming an exciplex that acts as a photocatalyst for isomerization. acs.orgnih.gov This can alter the selectivity of the reaction, for instance, changing it from the typical cis-selectivity of triplet stilbene to trans-selectivity. acs.org
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism describes the change in the position, shape, and intensity of UV-visible absorption and emission bands of a molecule in response to a change in the solvent polarity. researchgate.net Stilbene derivatives, especially those with substituents that alter the dipole moment upon excitation, can exhibit significant solvatochromism.
An electron-withdrawing group like the 4-carboxylate substituent can increase the charge-transfer character of the excited state, making it more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. acs.org This phenomenon is known as positive solvatochromism. researchgate.net The absorption spectrum may be less affected. The extent of the solvatochromic shift can provide insights into the change in dipole moment upon excitation.
The viscosity of the solvent also has a profound effect on the photophysics of stilbenes. In highly viscous solvents, the torsional motion required for isomerization is hindered. This suppression of the non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield. omlc.org
Structure Activity Relationship Sar Studies in Chemical Design
Correlating Structural Modifications with Molecular Functionality (e.g., optical properties, reactivity)
The molecular functionality of stilbene (B7821643) derivatives is intrinsically linked to their structure, particularly the nature and position of substituents on the two phenyl rings. These modifications can profoundly influence the molecule's electronic distribution and geometry, thereby altering its interaction with light and other molecules.
Optical Properties: The stilbene core is a conjugated π-system, which is responsible for its characteristic absorption and fluorescence properties. researchgate.net Modifications to this system can tune these properties significantly. Studies on various 4,4′-disubstituted stilbenes show that the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite ends of the molecule creates a "push-pull" system. researchgate.net This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.netchemrxiv.org
For instance, the fluorescence quantum yields and lifetimes of stilbene derivatives are highly dependent on the donor-acceptor characteristics of their substituents. researchgate.net The introduction of groups like triphenylamine (B166846) (TPA), a known fluorophore, can significantly enhance fluorescence emissions. chemrxiv.org The solvent environment also plays a crucial role; the polarity of the solvent can affect the energy levels of the excited state, leading to changes in the observed optical properties, a phenomenon known as solvatochromism. chemrxiv.orgchemrxiv.org
Reactivity: The electronic nature of functional groups also dictates the chemical reactivity and biological activity of stilbene derivatives. Research has shown that stilbenes with electron-withdrawing groups can exhibit increased toxicity under conditions of oxidative stress, possibly by forming reactive metabolites. researchgate.netnih.gov Conversely, derivatives with strong electron-donating groups, such as (E)-4,4'-diaminostilbene, can act as antioxidants capable of scavenging free radicals. researchgate.netnih.gov The biological properties of stilbenes are often dependent on the electron-donating or electron-withdrawing nature of the functional groups at the 4 and 4' positions. researchgate.net
The following table summarizes the photophysical properties of selected trans-4,4′-disubstituted stilbenes in different solvents, illustrating the impact of substituent electronic effects.
| Substituent (X) | Substituent (Y) | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| H | H | Cyclohexane | 295 | 345 | 0.05 |
| OCH3 | CN | Cyclohexane | 340 | 410 | 0.78 |
| OCH3 | CN | Dimethylsulfoxide | 350 | 520 | 0.01 |
| N(CH3)2 | CN | Cyclohexane | 375 | 450 | 0.65 |
| N(CH3)2 | CN | Dimethylsulfoxide | 400 | 570 | 0.005 |
Data adapted from studies on photophysical characterization of trans-4,4′-disubstituted stilbenes. researchgate.net
Rational Design Principles for Stilbene-4-carboxylate Derivatives
Rational design is a strategy that uses the knowledge gained from SAR studies to create new molecules with improved or specific properties. Instead of random screening, this approach involves making targeted modifications to a lead compound, such as Ethyl Stilbene-4-carboxylate, to achieve a desired functional outcome.
The core principles for the rational design of stilbene-4-carboxylate derivatives include:
Tuning Electronic Properties: The primary strategy involves the deliberate placement of EDGs and EWGs to modulate the molecule's electronic structure. The ester group (-COOEt) in this compound is an electron-withdrawing group. To create a strong push-pull system and enhance properties like fluorescence, a designer might introduce a potent electron-donating group, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, at the 4'-position of the other phenyl ring. researchgate.netchemrxiv.org This approach is fundamental to developing novel fluorescent dyes and probes. mdpi.com
Modifying Lipophilicity and Bioavailability: In the context of medicinal chemistry, substituents are chosen to alter the molecule's solubility and ability to cross biological membranes. Adding or modifying alkyl or lipophilic groups can enhance the estrogenic effects of certain stilbene derivatives, for example. nih.gov This principle is crucial for optimizing the pharmacokinetic profile of a potential therapeutic agent.
Controlling Molecular Geometry: The introduction of bulky substituents can induce steric hindrance, forcing the phenyl rings to twist out of planarity. This disruption of the π-conjugation can be used to fine-tune the optical and electronic properties. For example, altering steric bulk can modulate the emission response upon photoisomerization from the trans to the cis form. nih.gov
Incorporating Specific Functional Moieties: Derivatives can be designed by appending other chemical entities to achieve new functions. For example, attaching a triphenylamine (TPA) unit is a rational strategy to enhance fluorescence emissions for applications in materials science. chemrxiv.org Similarly, incorporating heterocyclic structures like benzoxazole (B165842) can improve solubility and modify luminescent properties. mdpi.com
Influence of Substituents on Electronic and Steric Properties
Electronic Properties: Substituents exert their electronic influence through inductive and resonance effects, altering the electron density distribution across the stilbene's π-conjugated system.
Electron-Withdrawing Groups (EWGs): Groups like the carboxylate ester (-COOR), cyano (-CN), and nitro (-NO₂) pull electron density from the aromatic rings. This lowers the energy of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affecting the energy required for electronic transitions.
Electron-Donating Groups (EDGs): Groups like amino (-NR₂), hydroxyl (-OH), and methoxy (-OR) donate electron density to the rings. This raises the HOMO energy level, generally reducing the HOMO-LUMO gap and leading to absorption at longer wavelengths.
The Hammett value of a functional group is a quantitative measure of its electron-donating or -withdrawing ability, and this value often correlates with the biological or photophysical activity of the substituted stilbene. researchgate.netresearchgate.netnih.gov
Steric Properties: The steric effect relates to the size and spatial arrangement of a substituent. Bulky groups can physically hinder the molecule from achieving a planar conformation, which is optimal for π-orbital overlap. This twisting of the phenyl rings can decrease the extent of conjugation, leading to a blue-shift (shift to shorter wavelengths) in the absorption spectrum. nih.gov Furthermore, steric hindrance can influence reaction rates by impeding the approach of a reactant to the reactive site. In biological systems, the size and shape of a derivative are critical for its ability to fit into the binding site of a target protein or enzyme.
The interplay between these electronic and steric factors is complex but provides a powerful toolkit for the rational design of new molecules based on the this compound scaffold.
The table below classifies common substituents by their electronic and steric characteristics.
| Substituent | Electronic Effect | General Steric Bulk |
|---|---|---|
| -H (Hydrogen) | Neutral | Very Small |
| -CN (Cyano) | Strongly Withdrawing | Small |
| -COOEt (Ethyl Carboxylate) | Moderately Withdrawing | Medium |
| -OH (Hydroxyl) | Strongly Donating | Small |
| -OCH3 (Methoxy) | Strongly Donating | Medium |
| -NH2 (Amino) | Very Strongly Donating | Small |
| -N(CH3)2 (Dimethylamino) | Very Strongly Donating | Medium |
| -Br (Bromo) | Withdrawing (Inductive), Donating (Resonance) | Medium |
Applications in Advanced Materials Science
Development of Fluorescent and Luminescent Materials
Stilbene (B7821643) derivatives are well-known for their fluorescent properties, and Ethyl Stilbene-4-carboxylate is no exception. The fluorescence of these compounds arises from the π-conjugated system of the stilbene core. The quantum yield of fluorescence in stilbene derivatives is highly dependent on the nature of the substituents on the phenyl rings and the rigidity of the surrounding environment. For instance, the parent compound, trans-stilbene (B89595), exhibits a fluorescence quantum yield that can vary significantly with the solvent, being approximately 0.04 in hexane (B92381) and increasing in more viscous media like glycerol. omlc.org This is due to the competition between fluorescence emission and non-radiative decay pathways, primarily through twisting around the central double bond (photoisomerization).
The introduction of an ethyl carboxylate group at the 4-position of the stilbene backbone can influence the molecule's photophysical properties. While specific quantitative data for this compound is not extensively reported in readily available literature, studies on similar stilbene derivatives with donor and acceptor groups have shown that such substitutions can modulate the emission wavelength and quantum yield. nih.gov For example, stilbene-based chromophores have been synthesized that exhibit yellow and green fluorescence in their neutral form and blue fluorescence upon protonation, demonstrating the tunability of their emission properties. nih.gov The development of highly efficient single-component white light emitters based on stilbene chromophores highlights the potential of this class of compounds in advanced lighting applications. nih.gov
Below is a table summarizing the fluorescence quantum yields of trans-stilbene in different environments, which provides a general context for the photophysical behavior of stilbene derivatives.
| Solvent/Environment | Fluorescence Quantum Yield (Φf) |
| Hexane | 0.04 |
| Methylcyclohexane/isohexane (2:1) | 0.05 |
| Glycerol | 0.15 |
Data sourced from multiple scientific publications. omlc.org
Integration into Optoelectronic Devices and Sensors
The unique electronic and optical properties of stilbene derivatives make them attractive candidates for integration into optoelectronic devices, such as organic light-emitting diodes (OLEDs), and for the development of chemical sensors. ossila.com In OLEDs, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the generation of light. ossila.com Stilbene derivatives, with their inherent fluorescence, can function as the light-emitting component in these devices. mdpi.com
While direct applications of this compound in commercial optoelectronic devices are not widely documented, research on related compounds provides strong evidence of their potential. For example, a theoretical study on a similar compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), has shown that its charge transport and luminescence properties can be significantly enhanced through complexation with metal ions. nih.gov This suggests that derivatives of this compound could be engineered to exhibit improved performance in OLEDs. The ability to tune the emission color of stilbene-based compounds is also a significant advantage for developing full-color displays. nih.gov
Furthermore, the sensitivity of the fluorescence of stilbene derivatives to their local environment can be exploited for sensing applications. Changes in polarity, viscosity, or the presence of specific analytes can lead to measurable changes in the fluorescence intensity or wavelength, forming the basis of a sensor.
Photoresponsive Polymers and Macromolecular Assemblies
The photoisomerization of the stilbene unit, the reversible conversion between its trans and cis isomers upon irradiation with light of specific wavelengths, is a key property that enables the development of photoresponsive polymers. nih.govub.edu By incorporating this compound into a polymer chain, either as a pendant group or as part of the main chain, it is possible to create materials that change their properties in response to light.
Recent research has demonstrated the synthesis of "stiff-stilbene" based polymers through photo-triggered polymerization. nih.gov In this approach, the photoisomerization of a stiff-stilbene derivative from its Z to E isomer induces ring strain in a cyclic monomer, which then undergoes ring-opening metathesis polymerization. nih.gov This innovative strategy allows for the creation of polymers with a high content of photoresponsive units. While this specific example does not use this compound directly, the principle can be extended to other stilbene derivatives.
The incorporation of this compound into polymers could lead to materials with photo-switchable properties such as:
Photocontrolled solubility: The change in polarity between the trans and cis isomers could be used to control the solubility of the polymer in different solvents.
Photo-mechanical effects: The geometric changes associated with isomerization can induce mechanical stress in a polymer film, leading to bending or contraction.
Information storage: The two distinct states of the stilbene unit could be used to store information at the molecular level.
The synthesis of photoresponsive polymers often involves standard polymerization techniques such as radical polymerization or polycondensation, where a monomer containing the stilbene moiety is copolymerized with other monomers. oriprobe.com
Functionalization of Nanomaterials (e.g., Graphene Oxide)
The surface modification of nanomaterials is crucial for tailoring their properties and enabling their application in various fields. umn.eduresearchgate.net this compound, with its terminal carboxylate group, is a suitable candidate for the functionalization of nanomaterials like graphene oxide (GO) and other nanoparticles. The carboxylate group can form covalent bonds (e.g., ester or amide linkages) with functional groups present on the surface of these nanomaterials. rsc.orgresearchgate.net
A study on the functionalization of graphene oxide with a closely related compound, stilbene-4,4'-dicarboxylic acid, demonstrated the successful covalent attachment of the stilbene moiety to the GO surface. researchgate.net This modification resulted in an increased capacitance of the material, suggesting its potential for use in supercapacitors. researchgate.net The functionalization also led to a red shift in the optical absorption, indicating a higher degree of conjugation. researchgate.net
By attaching this compound to the surface of nanomaterials, it is possible to impart new functionalities:
Optical Properties: The inherent fluorescence of the stilbene unit can be transferred to the nanomaterial, creating fluorescent nanoprobes for imaging applications. ijstjournal.com
Dispersion and Stability: The organic modification can improve the dispersibility of the nanomaterials in various solvents and polymer matrices. wiley-vch.de
Sensing Capabilities: The responsive nature of the stilbene unit could be used to create nanomaterial-based sensors that detect specific analytes through changes in their optical properties.
The functionalization process typically involves activating the carboxylic acid group of the corresponding stilbene-4-carboxylic acid (obtained by hydrolysis of the ethyl ester) to form an acyl chloride or using coupling agents to facilitate the reaction with hydroxyl or amine groups on the nanomaterial surface. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl Stilbene-4-carboxylate, both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are highly characteristic. The ethyl group of the ester is expected to produce a quartet signal for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the stilbene (B7821643) backbone and the two phenyl rings would appear in the aromatic region of the spectrum as a series of doublets and multiplets. The large coupling constant (typically >15 Hz) for the vinylic protons is a key indicator of the (E)- or trans-configuration of the double bond.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the vinylic carbons, and the carbons of the aromatic rings. The carbonyl carbon is typically observed significantly downfield (around 166 ppm) due to its deshielded nature.
| Assignment | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |
|---|---|---|---|
| Ester -CH₂- | ¹H NMR | ~4.4 | Quartet (q) |
| Ester -CH₃ | ¹H NMR | ~1.4 | Triplet (t) |
| Vinylic & Aromatic Protons | ¹H NMR | 7.1 - 8.1 | Multiplets (m), Doublets (d) |
| Ester C=O | ¹³C NMR | ~166 | Carbonyl carbon |
| Aromatic & Vinylic Carbons | ¹³C NMR | 125 - 145 | Multiple signals expected |
| Ester -O-CH₂- | ¹³C NMR | ~61 | Methylene carbon |
| Ester -CH₃ | ¹³C NMR | ~14 | Methyl carbon |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) (e.g., HRESIMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful as it provides a highly accurate mass measurement. For this compound (C₁₇H₁₆O₂), the calculated monoisotopic mass is 252.1150 g/mol . An HRESIMS experiment would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 253.1223 or a sodium adduct [M+Na]⁺ at m/z 275.1043. The experimentally measured mass would be compared to the calculated value, with a match within a few parts per million (ppm) confirming the elemental formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the conjugated ester group. Other significant absorptions include C=C stretching from the aromatic rings and the alkene, and two distinct C-O stretching bands associated with the ester linkage.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic/Vinylic) | sp² C-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Medium |
| C=O Stretch | Conjugated Ester | 1730 - 1715 | Strong |
| C=C Stretch | Aromatic & Alkene | 1640 - 1580 | Medium-Strong |
| C-O Stretch | Ester (O-C=O) | 1300 - 1200 | Strong |
| C-O Stretch | Ester (C-O-C) | 1150 - 1100 | Strong |
| C-H Bend (out-of-plane) | trans-alkene | ~965 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The stilbene core of this compound contains an extensive π-electron system. The parent compound, (E)-stilbene, exhibits a strong π → π* transition with a maximum absorption (λₘₐₓ) around 295-300 nm. nist.gov The addition of the ethoxycarbonyl group at the 4-position extends this conjugation, which is expected to cause a bathochromic shift (a shift to a longer wavelength). Therefore, the λₘₐₓ for this compound is predicted to be above 300 nm, likely in the 310-320 nm range, depending on the solvent used.
X-ray Crystallography for Solid-State Structure Elucidation
Biosynthetic Context of Stilbene Frameworks and Synthetic Biology Analogues
Natural Phenylpropanoid Pathway and Stilbene (B7821643) Synthase (STS)
The biosynthesis of the stilbene backbone in plants is a branch of the general phenylpropanoid pathway. This metabolic route generates a wide array of secondary metabolites, including flavonoids, lignins, and coumarins, from the aromatic amino acid L-phenylalanine.
The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This intermediate is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL).
The key enzyme responsible for the formation of the stilbene core is stilbene synthase (STS) . STS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This enzymatic reaction proceeds through a series of decarboxylative condensations to form a linear tetraketide intermediate. Subsequently, an intramolecular aldol (B89426) condensation and aromatization lead to the formation of the characteristic 1,2-diarylethene structure of stilbenes, with resveratrol (B1683913) being one of the most well-known products.
The table below summarizes the key enzymes involved in the formation of the stilbene backbone from L-phenylalanine.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Stilbene synthase | STS | Catalyzes the formation of the stilbene core from p-coumaroyl-CoA and malonyl-CoA. |
Enzymatic Synthesis and Biocatalysis for Stilbene Analogues
While Ethyl Stilbene-4-carboxylate is not found in nature, its synthesis can be envisioned through chemoenzymatic routes that leverage the principles of biocatalysis. The chemical synthesis of stilbene derivatives often involves reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Heck coupling. However, these methods can require harsh reaction conditions and may lack stereoselectivity.
Biocatalysis offers a milder and more specific alternative for the synthesis of stilbene analogues. Enzymes can be used to either construct the stilbene backbone from novel precursors or to modify a pre-existing stilbene core. For instance, engineered stilbene synthases have been shown to accept alternative starter-CoA molecules, leading to the production of a variety of stilbene derivatives.
A plausible chemoenzymatic synthesis of this compound could involve two key steps:
Biocatalytic formation of stilbene-4-carboxylic acid: An engineered microorganism or an isolated enzyme system could be designed to produce stilbene-4-carboxylic acid. This would likely involve the use of a modified stilbene synthase that can incorporate a carboxylated starter unit.
Enzymatic esterification: The resulting stilbene-4-carboxylic acid could then be esterified to yield this compound. This step can be catalyzed by a lipase (B570770) or an esterase in a non-aqueous solvent to favor the esterification reaction over hydrolysis.
The following table presents examples of biocatalytic approaches for the synthesis of stilbene analogues.
| Biocatalytic Approach | Description | Potential Application for this compound |
| Engineered Stilbene Synthase | Modification of the STS active site to accept alternative starter-CoA units. | Direct synthesis of stilbene-4-carboxy-CoA, a precursor to stilbene-4-carboxylic acid. |
| Lipase-catalyzed Esterification | Use of lipases in organic solvents to catalyze the formation of ester bonds. | Esterification of stilbene-4-carboxylic acid with ethanol (B145695) to produce this compound. |
| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to achieve a target molecule. | Chemical synthesis of a stilbene precursor followed by enzymatic modification. |
Metabolic Engineering of Microbial Systems for Stilbene Core Production
Metabolic engineering provides a powerful platform for the sustainable production of the stilbene core, which can then be used as a starting material for the synthesis of derivatives like this compound. By introducing the necessary biosynthetic genes into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, these microorganisms can be programmed to produce stilbenes from simple carbon sources.
The key steps in engineering a microbial host for stilbene production include:
Introduction of the Phenylpropanoid Pathway: The genes encoding the enzymes of the upper phenylpropanoid pathway (PAL, C4H, and 4CL) are introduced into the host organism to enable the synthesis of p-coumaroyl-CoA.
Expression of Stilbene Synthase: The gene for stilbene synthase (STS) is co-expressed to convert p-coumaroyl-CoA into the stilbene scaffold.
Optimization of Precursor Supply: The host's metabolism is often engineered to increase the intracellular pool of the necessary precursors, L-phenylalanine and malonyl-CoA.
Pathway Optimization and Host Engineering: Further modifications, such as balancing enzyme expression levels and eliminating competing metabolic pathways, are often necessary to achieve high yields of the desired stilbene product.
The stilbene core produced through this method can be purified and then chemically or enzymatically converted to this compound. This approach combines the advantages of biological production of the complex core structure with the flexibility of chemical or biocatalytic derivatization.
Below is a table summarizing microbial systems that have been engineered for the production of the stilbene core.
| Microbial Host | Key Engineering Strategies | Product |
| Escherichia coli | Heterologous expression of PAL, C4H, 4CL, and STS; optimization of malonyl-CoA supply. | Resveratrol |
| Saccharomyces cerevisiae | Expression of a plant-derived phenylpropanoid pathway and STS; fermentation optimization. | Resveratrol |
| Corynebacterium glutamicum | Introduction of genes for stilbene biosynthesis; leveraging native aromatic amino acid production. | Resveratrol |
Q & A
Q. What ethical considerations apply to publishing incomplete safety data?
- Methodological Answer :
- Clearly disclose data gaps (e.g., missing LD₅₀ values) in Materials and Methods. Cite TCI America’s SDS disclaimers and justify assumptions (e.g., extrapolated PPE requirements) .
- Consult institutional review boards (IRBs) to ensure transparency and adherence to ACS Ethical Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
